![molecular formula C13H20N2OS B14230691 N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N'-phenylthiourea CAS No. 821775-10-4](/img/structure/B14230691.png)
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea typically involves the reaction of 1-hydroxy-3,3-dimethylbutan-2-amine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfenic, sulfinic, or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The thiourea moiety is known to interact with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Lacks the hydroxy and dimethylbutan-2-yl groups, making it less complex.
N,N’-Diphenylthiourea: Contains two phenyl groups, differing in structure and properties.
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-methylthiourea: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy and dimethylbutan-2-yl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
821775-10-4 |
|---|---|
Molecular Formula |
C13H20N2OS |
Molecular Weight |
252.38 g/mol |
IUPAC Name |
1-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)11(9-16)15-12(17)14-10-7-5-4-6-8-10/h4-8,11,16H,9H2,1-3H3,(H2,14,15,17)/t11-/m1/s1 |
InChI Key |
HPYWYNKFQVIHOV-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CO)NC(=S)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)C(CO)NC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
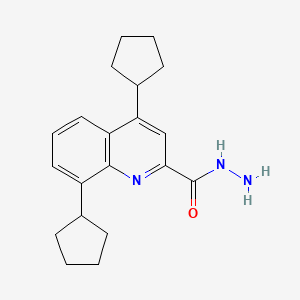
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
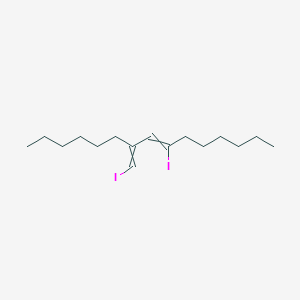
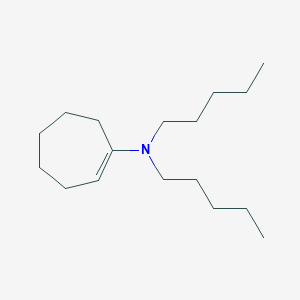
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
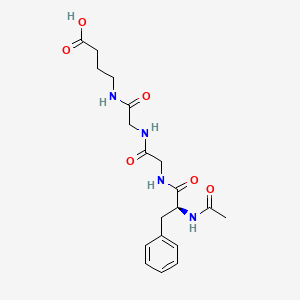
![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)
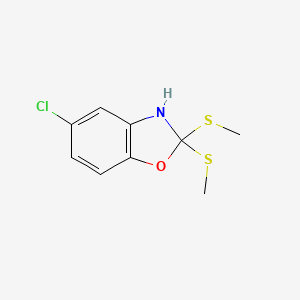
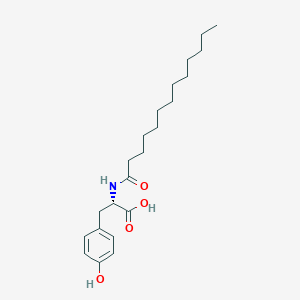
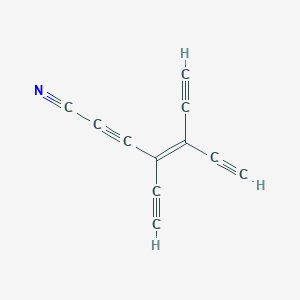
![2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14230667.png)
![1H-Pyrazolo[3,4-b]quinoline, 6-methyl-1,3-diphenyl-](/img/structure/B14230671.png)
